Copper(II) Complexation Stability: 2-Amino-N-hydroxypropanamide Exhibits Superior Cu²⁺ Binding Affinity Among Divalent Metal Ions
Potentiometric titrations reveal that 2-amino-N-hydroxypropanamide (ahpr) forms its most stable complexes with copper(II) among the 2+ oxidation state metal ions tested. The stability constant for the [CuA₂] complex is significantly higher than those for cobalt(II), zinc(II), manganese(II), and cadmium(II), reflecting a strong preference for copper(II) coordination [1]. This copper(II) selectivity is attributed to the ability of the ligand to engage both oxygen (hydroxamate) and nitrogen (amino) donor atoms in the [CuA₂]⁺ and [Cu₂A₂H₋₁]⁺ species, whereas for other divalent metals, coordination is weaker or involves different donor sets [2].
| Evidence Dimension | Stability of metal complexes (qualitative ranking based on potentiometric data) |
|---|---|
| Target Compound Data | Copper(II) forms the most stable complexes with ahpr; complexes with nickel(II) are planar and involve nitrogen coordination; cobalt(II) and zinc(II) form complexes of medium stability; manganese(II) and cadmium(II) show only weak complex formation [1]. |
| Comparator Or Baseline | Other divalent metal ions (Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺) under identical conditions (aqueous solution, pH 5.0-8.5, metal:ligand ratio 1:1-1:10). |
| Quantified Difference | Copper(II) complexes are the most stable; nickel(II) forms planar complexes; cobalt(II) and zinc(II) form complexes of medium stability; manganese(II) and cadmium(II) complexation is negligible [1]. |
| Conditions | pH-metric and spectrophotometric methods in aqueous solution at 25 °C, metal:ligand ratio range 1:1-1:10 [1]. |
Why This Matters
This selectivity profile guides the choice of 2-amino-N-hydroxypropanamide in designing copper(II)-selective chelators for studying copper-dependent enzymes or developing copper-based metallodrugs.
- [1] Farkas, E., Szőke, J., Kiss, T., Kozlowski, H., & Bal, W. (1989). Complex-forming properties of L-α-alaninehydroxamic acid (2-amino-N-hydroxypropanamide). Journal of the Chemical Society, Dalton Transactions, (11), 2229-2234. View Source
- [2] Leporati, E. (1987). Design of transition metal chelates with biological activity. Potentiometric study of complex formation equilibria between 2-amino-N-hydroxy-3-(p-hydroxyphenyl) propanamide and nickel(II), copper(II), and hydrogen ions in aqueous solution. Journal of the Chemical Society, Dalton Transactions, (6), 1409-1414. View Source
